molecular formula C6H10ClNO3 B1346035 Ethyl 2-[(2-chloroacetyl)amino]acetate CAS No. 41602-50-0

Ethyl 2-[(2-chloroacetyl)amino]acetate

Cat. No. B1346035
Key on ui cas rn: 41602-50-0
M. Wt: 179.6 g/mol
InChI Key: GSHWWBSVIZYONT-UHFFFAOYSA-N
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Patent
US04361439

Procedure details

Twenty-seven and nine-tenths grams (g) (0.2 mole) of glycine ethyl ester --HCl was combined with about 100 grams of ice in a reaction flask. Solid NaHCO3 (33.6 g) (0.4 mole) was then added to this mixture followed by dropwise addition of 23.0 g (0.2 mole) of chloroacetyl chloride with stirring. The temperature of the reaction mixture was maintained between -10° and -5° C. by ice addition. The solid precipitate that formed was separated from the reaction mixture by filtration, washed with ice water and air dried. The yield was 15 g (41.7%) of a solid having a melting point of 60°-62° C. which was identified as the title compound by infrared (IR) spectroscopy analysis.
Quantity
0.2 mol
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
33.6 g
Type
reactant
Reaction Step Two
Quantity
23 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl.[CH2:2]([O:4][C:5](=[O:8])[CH2:6][NH2:7])[CH3:3].C([O-])(O)=O.[Na+].[Cl:14][CH2:15][C:16](Cl)=[O:17]>>[CH2:2]([O:4][C:5](=[O:8])[CH2:6][NH:7][C:16](=[O:17])[CH2:15][Cl:14])[CH3:3] |f:0.1,2.3|

Inputs

Step One
Name
Quantity
0.2 mol
Type
reactant
Smiles
Cl.C(C)OC(CN)=O
Name
ice
Quantity
100 g
Type
reactant
Smiles
Step Two
Name
Quantity
33.6 g
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]
Step Three
Name
Quantity
23 g
Type
reactant
Smiles
ClCC(=O)Cl

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The temperature of the reaction mixture was maintained between -10° and -5° C. by ice addition
CUSTOM
Type
CUSTOM
Details
The solid precipitate that formed
CUSTOM
Type
CUSTOM
Details
was separated from the reaction mixture by filtration
WASH
Type
WASH
Details
washed with ice water and air
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
Smiles
C(C)OC(CNC(CCl)=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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